
Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is commonly used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon bonds . This compound is characterized by its solid form and a melting point range of 254-260°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with pyridin-4-ylmethyl chloride under anhydrous conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . This reaction involves the formation of alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized derivatives (from oxidation reactions) .
科学研究应用
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate . This intermediate then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct . The molecular targets and pathways involved in this reaction are primarily the carbonyl group of the aldehyde or ketone and the phosphonium ylide .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly for the formation of phosphonium ylides.
Benzyltriphenylphosphonium chloride: Similar in structure and used in similar types of reactions.
Methyltriphenylphosphonium chloride: Another related compound used in Wittig reactions.
Uniqueness
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is unique due to the presence of the pyridin-4-ylmethyl group, which can provide additional reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules .
属性
CAS 编号 |
34377-84-9 |
|---|---|
分子式 |
C24H22Cl2NP |
分子量 |
426.3 g/mol |
IUPAC 名称 |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
InChI 键 |
RNZHPMCFKOLRSZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


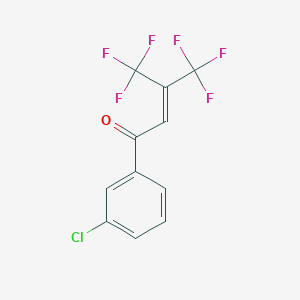

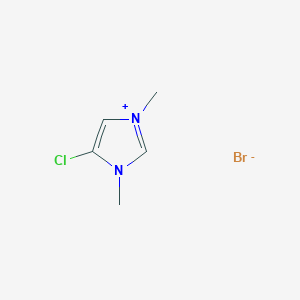
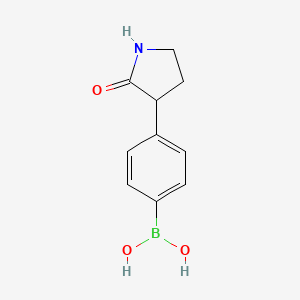


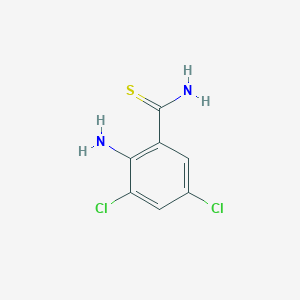
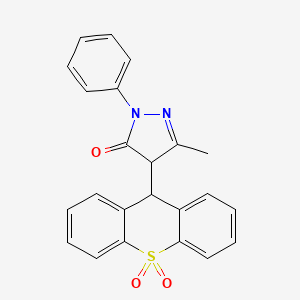
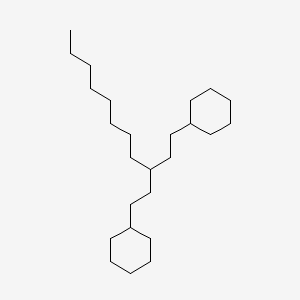
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
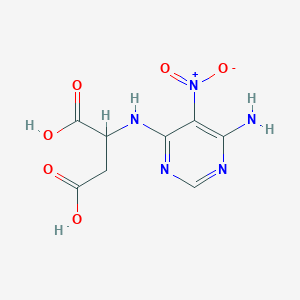
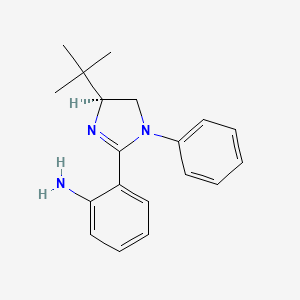
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
